

3-Cyclohexene-1-carboxylic acid, ethyl ester

CAS number 15111-56-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Cyclohexene-1-carboxylic acid, ethyl ester

Cat. No.: B076639

[Get Quote](#)

An In-depth Technical Guide to **3-Cyclohexene-1-carboxylic acid, ethyl ester** (CAS 15111-56-5)

Executive Summary

This technical guide provides a comprehensive overview of **3-Cyclohexene-1-carboxylic acid, ethyl ester** (CAS 15111-56-5), a versatile cyclic ester with significant applications in organic synthesis and pharmaceutical development. This document delves into its fundamental physicochemical properties, details its primary synthesis via the Diels-Alder reaction, explores its key chemical transformations, and highlights its role as a crucial intermediate in the production of high-value compounds such as Tranexamic acid. Furthermore, this guide presents detailed analytical methodologies for its characterization and outlines essential safety and handling protocols to ensure its proper use in a laboratory and industrial setting.

Introduction and Core Compound Profile

3-Cyclohexene-1-carboxylic acid, ethyl ester, is a carbocyclic compound featuring a cyclohexene ring functionalized with an ethyl ester group. Its structure, containing both an alkene and an ester, makes it a valuable bifunctional building block in synthetic chemistry. The strategic placement of these groups allows for a wide range of chemical modifications, rendering it an important precursor for more complex molecular architectures.

Commonly known by synonyms such as Ethyl cyclohex-3-ene-1-carboxylate and Ethyl 3-cyclohexenecarboxylate, its identity is definitively established by its CAS Registry Number: 15111-56-5.^{[1][2][3]} This molecule is particularly noteworthy for its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and its use in the fragrance industry.^{[4][5]}

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The data presented below has been compiled from authoritative chemical databases.

Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	15111-56-5	[6][7]
Molecular Formula	C ₉ H ₁₄ O ₂	[6][7]
Molecular Weight	154.21 g/mol	[6][7]
Boiling Point	195 °C (lit.)	[8]
Density	0.99 g/cm ³	[8]
Refractive Index	1.4550 - 1.4580	[8]
Flash Point	63.0 ± 9.0 °C	[8]
LogP (Octanol/Water)	1.90580	[8]
Storage Temperature	2-8°C, Sealed in dry	[9]

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and quality control of the compound. Representative data is summarized below.

Technique	Key Peaks / Shifts	Source(s)
¹³ C NMR	Spectra available in public databases.	[2]
¹ H NMR	Spectra available in public databases.	
IR Spectroscopy	Spectra available, characteristic C=O and C=C stretches expected.	[2]
Mass Spectrometry	GC-MS data available in NIST Mass Spectrometry Data Center.	[2]

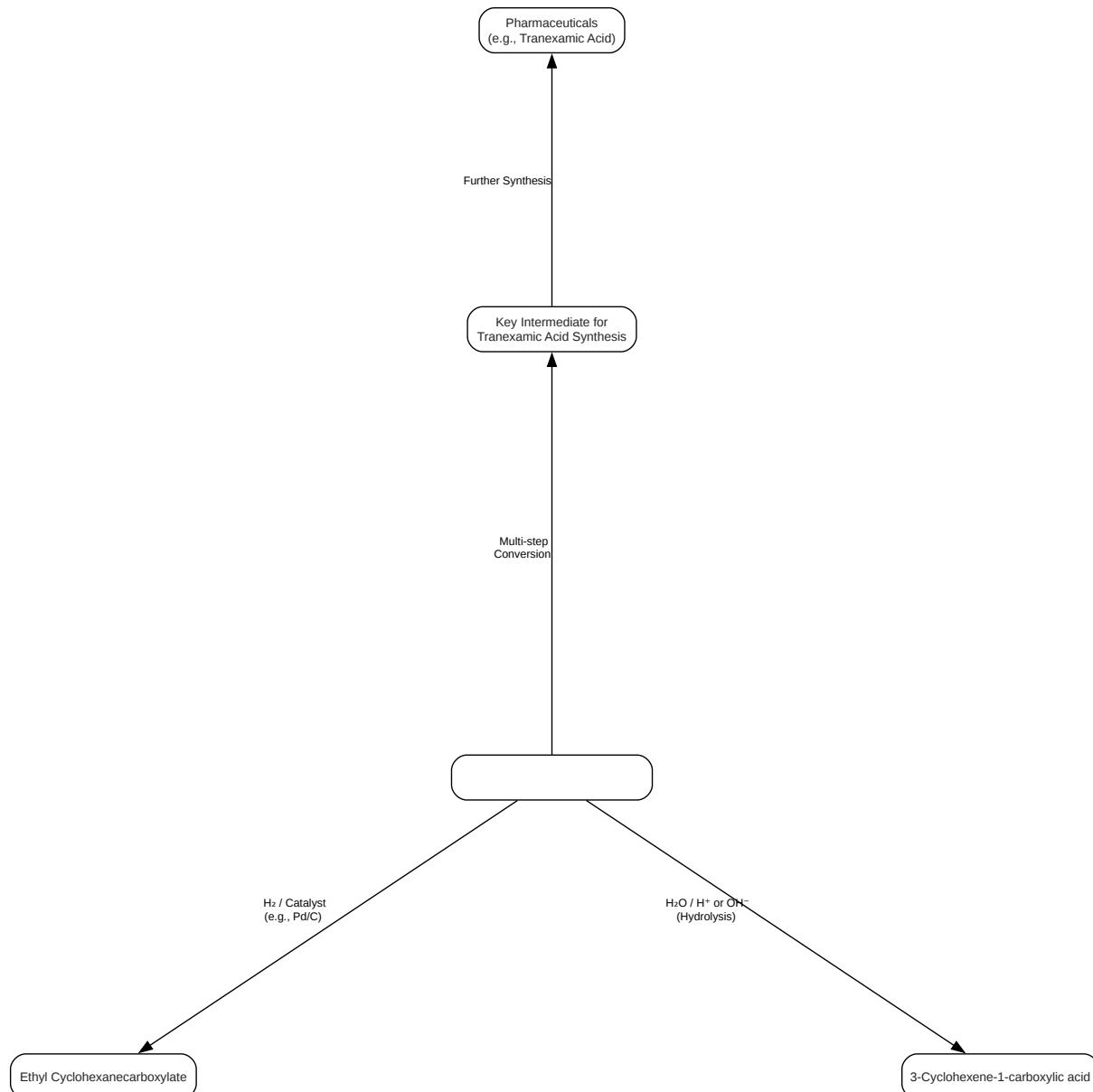
Synthesis Pathway: The Diels-Alder Reaction

The most common and efficient synthesis of **3-Cyclohexene-1-carboxylic acid, ethyl ester** is through a [4+2] cycloaddition, specifically the Diels-Alder reaction.[10][11] This powerful reaction forms the six-membered ring by reacting a conjugated diene with a dienophile. In this case, 1,3-butadiene serves as the diene, and ethyl acrylate acts as the dienophile.

The concerted mechanism of the Diels-Alder reaction ensures high atom economy and stereochemical control, making it a preferred method for industrial-scale production.[10] The reaction proceeds via a single, cyclic transition state without the formation of intermediates.[10]

Caption: Diels-Alder synthesis of the target compound.

Detailed Experimental Protocol: Laboratory Scale Synthesis


This protocol is a representative procedure for the synthesis of **3-Cyclohexene-1-carboxylic acid, ethyl ester**.

- Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge is charged with ethyl acrylate (1.0 mol).

- Reactant Addition: The reactor is sealed and cooled to -10°C. Liquefied 1,3-butadiene (1.2 mol) is then carefully added.
- Reaction Conditions: The reactor is heated to 150-180°C. The reaction is typically complete within 2-4 hours, monitored by pressure changes and/or GC analysis of aliquots.
- Work-up and Purification: After cooling to room temperature, any unreacted butadiene is safely vented. The crude product is transferred from the reactor.
- Distillation: The crude mixture is purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

Core Reactivity and Synthetic Applications

The chemical utility of **3-Cyclohexene-1-carboxylic acid, ethyl ester** stems from the reactivity of its two primary functional groups: the carbon-carbon double bond within the cyclohexene ring and the ethyl ester moiety.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of the title compound.

Intermediate in Pharmaceutical Synthesis

A paramount application of this compound is its role as a precursor in the synthesis of Tranexamic acid, an important antifibrinolytic agent used to treat or prevent excessive blood loss. The synthesis involves a series of transformations starting from **3-Cyclohexene-1-carboxylic acid, ethyl ester** or its corresponding carboxylic acid.^[12] A related compound, ethyl 4-cyanocyclohex-3-ene-1-carboxylate, is a key intermediate in one synthetic route to Tranexamic acid, highlighting the importance of this structural scaffold.^[12]

Furthermore, a patent discloses that the parent acid, 3-Cyclohexene-1-carboxylic acid, is an intermediate for producing compounds that act as inhibitors of activated blood coagulation factor X, indicating its utility in developing novel antithrombotic agents.^[13]

Building Block in Organic Synthesis

Beyond specific pharmaceutical applications, its bifunctional nature makes it a versatile starting material for constructing complex cyclic molecules. The double bond can undergo various addition reactions (e.g., epoxidation, dihydroxylation, halogenation), while the ester can be hydrolyzed, reduced to an alcohol, or converted to an amide, providing numerous handles for further molecular elaboration.

Analytical Methodologies

To ensure the purity and identity of **3-Cyclohexene-1-carboxylic acid, ethyl ester**, standardized analytical techniques are employed.

Purity Assessment via Gas Chromatography (GC)

A robust method for determining purity involves gas chromatography coupled with a Flame Ionization Detector (GC-FID).

- Instrumentation: A standard GC system with an FID detector.
- Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
- Carrier Gas: Helium or Hydrogen at a constant flow rate.

- Temperature Program:
 - Initial Temperature: 80°C, hold for 2 minutes.
 - Ramp: 10°C/min to 220°C.
 - Final Hold: Hold at 220°C for 5 minutes.
- Injector and Detector Temperature: 250°C.
- Sample Preparation: Dilute the sample (approx. 1 μ L) in a suitable solvent like dichloromethane or ethyl acetate.
- Analysis: The purity is calculated based on the relative peak area percentage.

A similar compound, 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester, can be analyzed using reverse-phase HPLC, suggesting that LC methods are also applicable for non-volatile derivatives or related impurities.[\[14\]](#)

Safety, Handling, and Storage

Adherence to safety protocols is critical when working with any chemical reagent.

- Hazard Identification: The compound is classified as a combustible liquid (H227). According to GHS classifications from a majority of reports, it does not meet other major hazard criteria.[\[2\]](#)
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[9\]](#)
Recommended storage is between 2-8°C.[\[9\]](#)
- Fire-Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Conclusion

3-Cyclohexene-1-carboxylic acid, ethyl ester (CAS 15111-56-5) is more than a simple cyclic ester; it is a synthetically valuable and industrially relevant chemical intermediate. Its straightforward synthesis via the robust Diels-Alder reaction, coupled with the versatile reactivity of its alkene and ester functionalities, establishes it as a cornerstone for accessing complex molecular targets. Its demonstrated importance in the synthesis of pharmaceuticals like Tranexamic acid underscores its value to the drug development community. This guide provides the foundational knowledge required for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors.

References

- Cheméo. (n.d.). Chemical Properties of Ethyl 3-cyclohexenecarboxylate (CAS 15111-56-5).
- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Cyclohexene-1-carboxylic Acid Ethyl Ester. Retrieved from a generic SDS source for this compound.
- PubChem. (n.d.). **3-Cyclohexene-1-carboxylic acid, ethyl ester**. National Center for Biotechnology Information.
- CAS Common Chemistry. (n.d.). Ethyl 3-cyclohexene-1-carboxylate. American Chemical Society.
- U.S. Environmental Protection Agency. (n.d.). **3-Cyclohexene-1-carboxylic acid, ethyl ester** - Substance Details. Substance Registry Services.
- ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- Kuujia.com. (n.d.). Cas no 15111-56-5 (Ethyl 3-cyclohexene-1-carboxylate).
- Mol-Instincts. (n.d.). 3-环己烯-1-羧酸乙酯- CAS号15111-56-5.
- SIELC Technologies. (2018). 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester.
- Google Patents. (2011). US20110257401A1 - Process for producing optically active carboxylic acid.
- Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
- Wikipedia. (n.d.). Diels–Alder reaction.
- Bickers, D. R., et al. (2003).
- Journal of Al-Nahrain University. (2012).
- Kaimosi BioChem Tech Co., Ltd. (n.d.). 1197-18-8 | Tranexamic Acid.
- EPI Suite. (n.d.). EPI System Information for ginsene 15111-56-5.
- The Good Scents Company. (n.d.). ginsene, 15111-56-5.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-CYCLOHEXENE-1-CARBOXYLIC ACID ETHYL ESTER | 15111-56-5
[chemicalbook.com]
- 2. 3-Cyclohexene-1-carboxylic acid, ethyl ester | C9H14O2 | CID 85803 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. fragrancematerialsafetyresource.elsevier.com
[fragrancematerialsafetyresource.elsevier.com]
- 5. ginsene, 15111-56-5 [thegoodsentscompany.com]
- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. 15111-56-5(Ethyl 3-cyclohexene-1-carboxylate) | Kuujia.com [kuujia.com]
- 9. 15111-56-5|3-Cyclohexene-1-carboxylicacidethylester|BLD Pharm [bldpharm.com]
- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. US20110257401A1 - Process for producing optically active carboxylic acid - Google Patents [patents.google.com]
- 14. 3-Cyclohexene-1-carboxylic acid, 3-cyclohexen-1-ylmethyl ester | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [3-Cyclohexene-1-carboxylic acid, ethyl ester CAS number 15111-56-5]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076639#3-cyclohexene-1-carboxylic-acid-ethyl-ester-cas-number-15111-56-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com